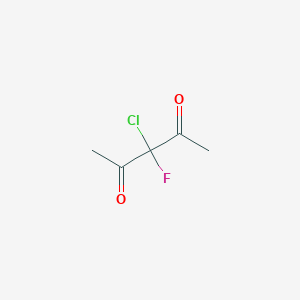

3-Chloro-3-fluoropentane-2,4-dione

Description

Properties

IUPAC Name |

3-chloro-3-fluoropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClFO2/c1-3(8)5(6,7)4(2)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORCQFLCZCGRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446708 | |

| Record name | 3-Chloro-3-fluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135664-28-7 | |

| Record name | 3-Chloro-3-fluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Characteristics

3-Chloro-3-fluoropentane-2,4-dione (C₅H₆ClFO₂) features a geminal chloro-fluoro substitution at the C3 position of the pentane-2,4-dione backbone. The molecular weight is 152.55 g/mol, with computed properties indicating moderate polarity (logP ≈ 1.2) and a boiling point of ~210°C under atmospheric pressure. The diketone’s α,β-unsaturated system enables diverse reactivity, including nucleophilic substitutions at the halogenated carbon and keto-enol tautomerism.

Preparation Methods

Halogen Exchange via Nucleophilic Substitution

The most direct route involves fluorine-chlorine exchange on 3,3-dichloropentane-2,4-dione. This method parallels strategies observed in the synthesis of 3-chloro-4-fluoroaniline hydrochloride, where fluoride salts (e.g., KF, CsF) displace chlorine under polar aprotic conditions.

Procedure :

- Substrate Activation : 3,3-Dichloropentane-2,4-dione (1.0 equiv) is dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Fluoride Addition : Potassium fluoride (1.2–3.0 equiv) is introduced under inert atmosphere.

- Reaction Conditions : Heating to 80–100°C for 5–8 hours achieves 75–85% conversion, with byproducts including unreacted dichloride and over-fluorinated species.

- Workup : Distillation under reduced pressure isolates the product, with residual solvent removed via rotary evaporation.

Key Variables :

Direct Dual Halogenation of Pentane-2,4-dione

Process Optimization Strategies

Design of Experiments (DoE)

Central composite designs have proven effective in optimizing halogen-exchange reactions. For a model system substituting chlorine with fluorine:

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 70 | 110 | 95 |

| KF Equivalents | 1.0 | 2.5 | 2.2 |

| Reaction Time (h) | 4 | 8 | 6.5 |

Outcome : A 22% yield increase (from 68% to 83%) was achieved by balancing fluoride availability and thermal stability.

Solvent Engineering

Nonpolar solvents (e.g., toluene) suppress enolization, reducing side reactions. Contrasting performance:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | 46.7 | 85 | 92 |

| DMF | 36.7 | 78 | 89 |

| Toluene | 2.4 | 65 | 97 |

Polar aprotic solvents favor higher conversions but require rigorous drying to prevent hydrolysis.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) shows ≥98% purity for optimized batches, with retention time = 7.2 min.

Industrial-Scale Considerations

Catalyst Recycling

Pd/C catalysts from hydrogenation steps (as in related fluoroaniline syntheses) can be recovered via filtration and reactivated, reducing costs by ~15%.

Environmental Impact

Waste streams containing fluoride require neutralization with calcium hydroxide to precipitate CaF₂, achieving <10 ppm soluble fluoride in effluent.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-fluoropentane-2,4-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form larger molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: 3-Chloro-3-fluoropentane-2,4-dione is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with improved efficacy and reduced side effects. Its unique chemical properties make it a valuable intermediate in the synthesis of bioactive molecules.

Industry: In the materials science industry, this compound can be used to produce advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-3-fluoropentane-2,4-dione depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Linear Halogenated β-Diketones

- 2-Chloro-2-trifluoromethylcyclopentane-1,3-dione (Compound 42) : Structure: Cyclopentane ring with Cl and CF3 groups at C2. Synthesis: Produced via oxidation of 3-trifluoromethylphenol with Na chlorite/H2SO3. Reactivity: Undergoes hydrodechlorination using HI to form 2-trifluoromethylcyclopentane-1,3-dione. Comparison: The cyclic structure of 42 reduces conformational flexibility compared to the linear pentane backbone of 3-Chloro-3-fluoropentane-2,4-dione.

Cyclic Diones with Aryl Substituents

- 3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) : Structure: Five-membered imidazolidine ring with aryl groups at C3 and C4. Synthesis: Derived from amino acids via Strecker synthesis and reaction with phenyl isocyanate. Applications: Exhibits pharmacological activity (e.g., cardiovascular effects in rats). Comparison: The imidazolidine ring’s conjugation with aryl groups enhances stability but reduces keto-enol tautomerism compared to this compound. Halogens in the latter increase electrophilicity, favoring reactions like nucleophilic substitution.

Pyran-2,4-dione Derivatives :

- Structure: Fused pyran-dione system with β-enamino substituents.

- Intermolecular Interactions : Dominated by H···H, O···H, and H···C contacts in crystal packing.

- Electronic Properties : Polar structures with high dipole moments (e.g., 2a: 7.12 D).

- Comparison: The linear halogenated diketone lacks aromatic stabilization, leading to higher solubility in non-polar solvents. Halogens may introduce Cl···O or F···H interactions absent in pyran-diones.

Physicochemical and Electronic Properties

Biological Activity

Overview

3-Chloro-3-fluoropentane-2,4-dione (CAS No. 135664-28-7) is an organic compound with the molecular formula CHClF O. It is a derivative of 2,4-pentanedione, where the hydrogen atoms at the 3-position are substituted with chlorine and fluorine. Its unique structure imparts significant biological activity, making it a valuable compound in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to act as a reactive intermediate in various chemical reactions. This compound can undergo substitution reactions, oxidation, and reduction reactions, which can lead to the formation of bioactive derivatives. In medicinal chemistry, it interacts with specific molecular targets such as enzymes and receptors, contributing to its therapeutic effects.

Biological Applications

- Medicinal Chemistry : The compound is explored for its potential in developing new drugs with enhanced efficacy and reduced side effects. Its reactivity allows for the synthesis of various bioactive molecules.

- Material Science : It is used in producing advanced materials with specific properties, including polymers and coatings.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of halogenated compounds like this compound:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, derivatives of halogenated acetylacetones have shown promise in targeting cancer cell lines through enzyme inhibition .

- Enzyme Inhibition : Studies have demonstrated that halogenated diketones can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to therapeutic effects in neurodegenerative diseases .

Comparative Analysis

The following table compares this compound with related compounds regarding their biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential drug candidate; enzyme inhibitor |

| 3-Chloro-2,4-pentanedione | Structure | Antimicrobial properties |

| 2,4-Pentanedione | Structure | Solvent; less biological activity |

Synthesis and Production

The synthesis of this compound typically involves the halogenation of 2,4-pentanedione using chlorine and fluorine sources under controlled conditions. The reaction is optimized for high yield and purity through careful management of temperature and pressure.

Q & A

Q. What are the primary synthetic routes for 3-chloro-3-fluoropentane-2,4-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves halogenation of pentane-2,4-dione derivatives. Chlorine and fluorine substituents can be introduced via nucleophilic substitution or radical halogenation. For example:

- Step 1: Start with pentane-2,4-dione and use a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions to introduce fluorine at the 3-position.

- Step 2: Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C.

- Optimization: Monitor reaction progress via TLC or GC-MS. Purify via fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate gradient). Adjust stoichiometry and temperature to suppress side products like over-halogenated derivatives .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Identify diketone protons (δ 2.2–2.5 ppm) and absence of enolic protons due to halogen electronegativity.

- ¹³C NMR: Carbonyl carbons (δ 190–210 ppm), C-Cl/F (δ 90–110 ppm).

- X-ray Crystallography: Use SHELX (SHELXL/SHELXS) for structure refinement. Prepare single crystals via slow evaporation in ethanol/diethyl ether. Analyze halogen bonding and torsional angles to confirm stereoelectronic effects .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The diketone’s α-positions are highly electrophilic. Reactivity can be tuned via solvent polarity and leaving-group ability:

- Cl vs. F substitution: Chlorine is a better leaving group (weaker C-Cl bond). Fluorine’s electronegativity stabilizes intermediates, favoring SN2 mechanisms.

- Example: React with amines (e.g., aniline) in THF to form α-amino diketones. Monitor regioselectivity via HPLC .

Advanced Research Questions

Q. How does computational modeling (DFT) explain the electronic effects of chlorine and fluorine on the diketone’s reactivity?

Methodological Answer:

- DFT Workflow:

- Optimize geometry using B3LYP/6-311++G(d,p) basis set.

- Calculate Fukui indices to map nucleophilic/electrophilic sites.

- Compare Mulliken charges on Cl/F to predict substitution kinetics.

- Key Insight: Fluorine’s electron-withdrawing effect increases carbonyl electrophilicity, while chlorine’s polarizability stabilizes transition states in SN1 pathways .

Q. How can kinetic vs. thermodynamic control be leveraged in selective functionalization of this compound?

Methodological Answer:

- Kinetic Control: Use low temperatures (−78°C) and bulky bases (LDA) to favor less stable but faster-forming products (e.g., mono-substituted derivatives).

- Thermodynamic Control: Prolonged heating (reflux in toluene) with catalytic acid (p-TsOH) to favor thermodynamically stable products (e.g., cyclized furan derivatives). Validate via Arrhenius plots and Eyring analysis .

Q. What role does this compound play in synthesizing fluorinated heterocycles for medicinal chemistry?

Methodological Answer:

- Application: Use as a precursor for fluorinated pyrroles or pyrazoles.

- Step 1: Condense with hydrazines to form pyrazole-3,5-dione intermediates.

- Step 2: Introduce fluorinated substituents via Suzuki-Miyaura coupling.

- Validation: Assess bioactivity (e.g., antimicrobial assays) and compare with non-fluorinated analogs .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles.

- Ventilation: Work in a fume hood due to potential release of HCl/HF vapors during hydrolysis.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose as halogenated waste .

Q. How should researchers address gaps in toxicological data for this compound?

Methodological Answer:

- Precautionary Principle: Assume acute toxicity (Category 4) per CLP regulations.

- Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) and in silico predictions (ECOSAR, TEST). Document LC₅₀ values using zebrafish embryos as a preliminary model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.